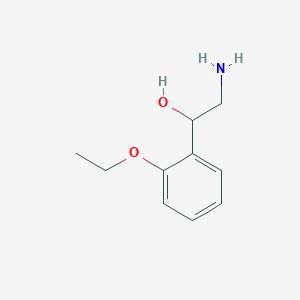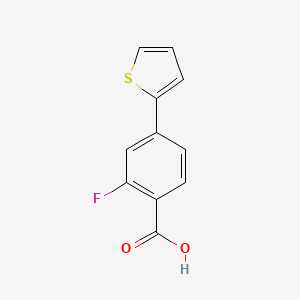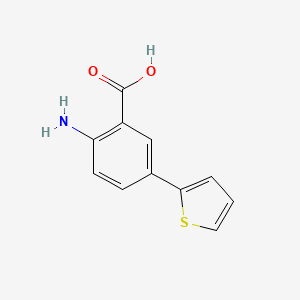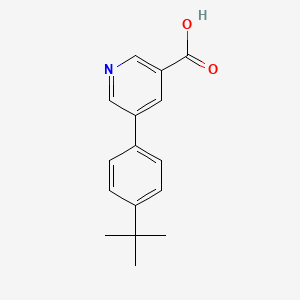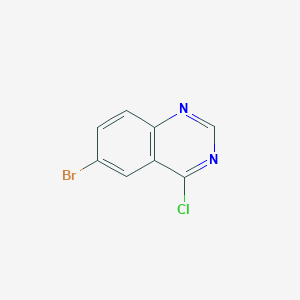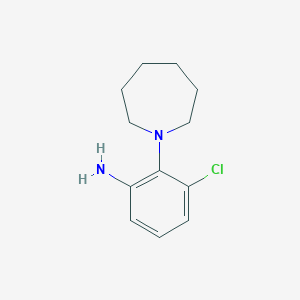
2-Bromo-3-methylpyridine-5-boronic acid
Übersicht
Beschreibung
2-Bromo-3-methylpyridine-5-boronic acid is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthetic methods are discussed. The compound is likely to be of interest in the field of organic chemistry due to its potential applications in cross-coupling reactions and as an intermediate in the synthesis of more complex molecules. The boronic acid group in particular makes it a candidate for Suzuki-Miyaura cross-coupling reactions, a powerful tool in the formation of carbon-carbon bonds .
Synthesis Analysis
The synthesis of halopyridinylboronic acids and esters, which are structurally related to this compound, has been described using regioselective halogen-metal exchange or ortho-lithiation followed by quenching with triisopropylborate . Although the exact synthesis of this compound is not detailed, the methodologies presented could potentially be adapted for its synthesis. For example, starting from an appropriately substituted halopyridine, one could perform a metal-halogen exchange followed by a borylation reaction to introduce the boronic acid group.
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring with a bromine atom and a methyl group attached to the ring, as well as a boronic acid group. The presence of these functional groups would influence the reactivity and interaction of the molecule with other chemical species. The papers do not provide specific information on the molecular structure analysis of this compound, but general principles of aromatic substitution reactions and the electronic effects of substituents can be applied to predict its reactivity .
Chemical Reactions Analysis
The papers discuss various chemical reactions involving halopyridines and boronic acids. For instance, halopyridinylboronic acids and esters have been shown to undergo Pd-catalyzed coupling with a range of aryl halides . This suggests that this compound could also participate in similar cross-coupling reactions, potentially leading to a variety of substituted pyridines. Additionally, the electrocatalytic carboxylation of a related compound, 2-amino-5-bromopyridine, with CO2 has been explored, indicating that halopyridines can be functionalized through electrochemical methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of similar compounds. Boronic acids are typically Lewis acids and can form reversible covalent bonds with diols, which is a key feature in their application in Suzuki-Miyaura cross-coupling reactions . The bromine atom on the pyridine ring would make the compound susceptible to nucleophilic substitution reactions. The papers do not provide specific data on the physical properties such as melting point, boiling point, or solubility of this compound, but these could be estimated based on the properties of structurally similar compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
2-Bromo-3-methylpyridine-5-boronic acid is a versatile compound widely used in organic synthesis. A study demonstrated the use of a related boronic acid, 5-bromo-2-fluoro-3-pyridylboronic acid, in the Suzuki reaction to create 3,5-disubstituted 2-fluoropyridines, which were then converted to 2-pyridones (Sutherland & Gallagher, 2003). This highlights the role of boronic acids in facilitating complex transformations in organic chemistry.
Analytical Chemistry
In the field of analytical chemistry, 2-bromopyridine-5-boronic acid, a compound similar to this compound, has been used as a labeling reagent for brassinosteroids (BRs), significantly enhancing the detection sensitivity of BRs in plant samples (Huo et al., 2012).
Material Science
Boronic acid-substituted metal complexes, such as those derived from this compound, have been utilized as building blocks in the synthesis of multimetallic assemblies. These assemblies show promise in applications like luminescence and energy transfer (Arm & Williams, 2005).
Catalysis
The compound has also been used in palladium-catalyzed reactions, where its pyridine nitrogen plays a critical role in facilitating imine hydrolysis, showcasing its utility in synthetic chemistry (Ahmad et al., 2019).
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
The compound’s mode of action is primarily through its role as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step .
Biochemical Pathways
The compound is involved in the SM cross-coupling pathway, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This pathway involves three main steps: oxidative addition, transmetalation, and reductive elimination . The boronic acid plays a crucial role in the transmetalation step, where it transfers its organic group to a palladium catalyst .
Pharmacokinetics
Boronic acids are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The primary result of the action of 2-Bromo-3-methylpyridine-5-boronic acid is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction requires a palladium catalyst and a base, and its efficiency can be affected by the choice of these components, as well as reaction conditions such as temperature and solvent .
Safety and Hazards
2-Bromo-3-methylpyridine-5-boronic acid is classified as Acute Tox. 4 Oral and is non-combustible . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions of 2-Bromo-3-methylpyridine-5-boronic acid involve its continued use in organic synthesis, particularly in the Suzuki–Miyaura coupling . Its potential for new transformations, such as the formal anti-Markovnikov alkene hydromethylation, also presents interesting avenues for future research .
Biochemische Analyse
Biochemical Properties
2-Bromo-3-methylpyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic substrates. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling reaction. The nature of these interactions involves the formation of a palladium-boron complex, which then undergoes transmetalation to form the desired carbon-carbon bond .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in organic synthesis. While direct studies on its cellular effects are limited, it is known that boronic acids can influence cell signaling pathways and gene expression. For instance, boronic acids can inhibit serine proteases, which play a crucial role in various cellular processes, including inflammation and blood coagulation . Therefore, this compound may have similar effects on cell function, impacting cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a palladium-boron complex. This complex facilitates the transfer of boron atoms to organic substrates, leading to the formation of carbon-carbon bonds. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, which are characteristic of the Suzuki-Miyaura coupling reaction . Additionally, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site serine residues, leading to enzyme inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions but can degrade over time when exposed to moisture and air. Long-term studies have shown that boronic acids can have sustained effects on cellular function, particularly in in vitro studies where they are used as enzyme inhibitors . The stability of this compound is crucial for its effectiveness in biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively participate in biochemical reactions without causing significant toxicity. At high doses, boronic acids can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed at lower doses, while adverse effects occur at higher doses.
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This compound interacts with palladium catalysts and organic substrates, facilitating the transfer of boron atoms. The metabolic pathways also involve the interaction with enzymes and cofactors that are essential for the coupling reaction . Additionally, boronic acids can affect metabolic flux and metabolite levels by inhibiting specific enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of boronic acids are crucial for their effectiveness in biochemical reactions, as they need to reach their target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, boronic acids can localize to the endoplasmic reticulum or the cytoplasm, depending on their chemical structure and interactions with cellular components . The activity and function of this compound are closely linked to its subcellular localization.
Eigenschaften
IUPAC Name |
(6-bromo-5-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCXBKSYMWZLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590360 | |
| Record name | (6-Bromo-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003043-34-2 | |
| Record name | (6-Bromo-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-methylpyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)
![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)
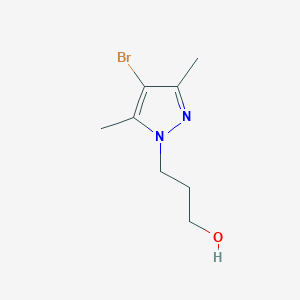
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)
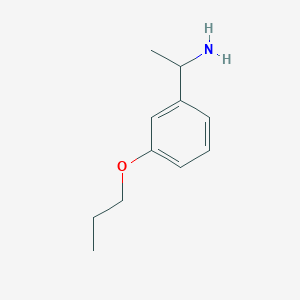
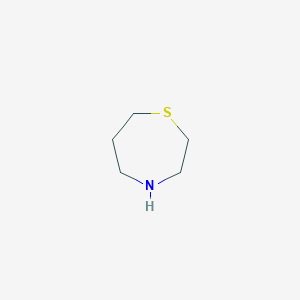

![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)
